

Lauroyl Alanine: A Versatile Excipient in Modern Pharmaceutical Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lauroyl alanine

Cat. No.: B1674568

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Lauroyl alanine, the N-acylated derivative of the amino acid alanine with lauric acid, is emerging as a highly versatile and functional excipient in the pharmaceutical industry. Its unique amphiphilic nature, biocompatibility, and biodegradability make it a valuable component in a variety of advanced drug delivery systems. These application notes provide an in-depth overview of the utility of **lauroyl alanine** in pharmaceutical formulations, complete with detailed experimental protocols and quantitative data to guide researchers and formulation scientists.

Application Notes

In-Situ Forming Implants for Sustained Drug Release

N-lauroyl-L-alanine and its derivatives can act as organogelators, forming stable, biodegradable gels in hydrophobic vehicles like vegetable oils.[1][2] This property is particularly useful for developing in-situ forming implants for long-term parenteral drug delivery.[3][4] These formulations are administered as low-viscosity solutions that undergo a phase transition to a gel depot upon injection into the body, providing sustained release of the encapsulated drug over an extended period. This approach offers improved patient compliance by reducing the frequency of injections.

Key Advantages:

- **Sustained Release:** Provides prolonged therapeutic effect, reducing the need for frequent dosing.
- **Biocompatibility:** Composed of naturally occurring amino acids and fatty acids, leading to good biocompatibility and biodegradability.[2]
- **Ease of Administration:** Administered as a solution, which is less invasive than solid implant surgery.
- **Versatility:** Can be used to deliver a wide range of therapeutic agents, from small molecules to biologics.

Enhancing Transdermal Drug Delivery

Lauroyl alanine and its derivatives have shown significant potential as penetration enhancers for transdermal drug delivery. The amphiphilic structure of **lauroyl alanine** allows it to interact with the lipids in the stratum corneum, the outermost layer of the skin, temporarily disrupting its barrier function and facilitating the permeation of drugs into the deeper layers of the skin and systemic circulation.[5][6]

Mechanism of Action:

The primary mechanism involves the fluidization of the highly ordered intercellular lipid lamellae of the stratum corneum.[6][7] **Lauroyl alanine** inserts itself into the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to diffuse through. This interaction is reversible, meaning the barrier function of the stratum corneum can be restored after the enhancer is cleared.

Formulation of Nanoparticulate Drug Delivery Systems

Lauroyl alanine can be utilized as a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These lipid-based nanoparticles are effective carriers for both lipophilic and hydrophilic drugs, offering advantages such as improved drug stability, controlled release, and targeted delivery.[8] **Lauroyl alanine** can function as a solid lipid or a co-surfactant in these formulations, contributing to the stability and drug-loading capacity of the nanoparticles.

Benefits in Nanoparticle Formulations:

- **Enhanced Drug Solubility and Bioavailability:** Particularly beneficial for poorly water-soluble drugs.
- **Controlled Release:** The solid lipid matrix allows for sustained drug release.
- **Improved Stability:** Protects the encapsulated drug from enzymatic degradation.
- **Targeted Delivery:** The surface of the nanoparticles can be modified for targeted delivery to specific tissues or cells.

Quantitative Data

The following tables summarize key quantitative data related to the use of **lauroyl alanine** in various pharmaceutical formulations.

Table 1: Physicochemical Properties of N-Lauroyl-L-Alanine

Property	Value	Reference
Appearance	White to off-white powder	[9]
Molecular Formula	C15H29NO3	[10]
Molecular Weight	271.40 g/mol	[10]
Purity	≥ 95.0%	[10]
Solubility	Soluble in organic solvents	
Melting Point	86-88 °C	

Table 2: Formulation Parameters and Characterization of **Lauroyl Alanine**-Based Drug Delivery Systems

Formulation Type	Lauroyl Alanine Derivative	Drug	Lauroyl Alanine Conc. (%) w/v)	Particle Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	In-Vitro Release (Time)	Reference
In-Situ Organogel	N-Stearoyl-L-alanine methyl ester	Leuprolide	5 - 20	-	-	-	> 25 days	[3][11]
Solid Lipid Nanoparticles	N-Lauroyl-L-alanine	Model Drug	1 - 5	150 - 300	-20 to -35	70 - 90	24 - 72 hours	
Liposomes	N-Lauroyl-L-alanine	Doxorubicin	0.5 - 2	100 - 200	-15 to -30	60 - 85	48 hours	[12]

Note: Data for SLNs and Liposomes are representative values based on typical formulations and may vary depending on the specific drug and other excipients used.

Experimental Protocols

Protocol 1: Preparation of In-Situ Forming Organogel for Sustained Drug Delivery

This protocol describes the preparation of an in-situ forming organogel using N-stearoyl-L-alanine methyl ester (SAM) as the gelator.

Materials:

- N-stearoyl-L-alanine methyl ester (SAM)
- Soybean oil (or other biocompatible oil)
- Ethanol (as a co-solvent and viscosity-lowering agent)
- Active Pharmaceutical Ingredient (API)
- Sterile vials
- Magnetic stirrer and hot plate

Procedure:

- Preparation of the Oil Phase: Weigh the desired amount of soybean oil into a sterile vial.
- Dissolution of the Gelator: Add the calculated amount of SAM to the soybean oil. Heat the mixture on a hot plate to a temperature above the gel-sol transition temperature of the organogel (typically 60-70°C) while stirring with a magnetic stirrer until the SAM is completely dissolved and a clear solution is obtained.
- Incorporation of the API: Once the gelator is dissolved, add the API to the hot oil solution and stir until it is completely dissolved or homogeneously dispersed.
- Addition of Co-solvent: Allow the mixture to cool to room temperature. Add the required amount of ethanol to the formulation and stir until a homogenous, low-viscosity solution is formed.
- Sterilization: The final formulation can be sterilized by filtration through a 0.22 µm filter if the viscosity allows, or by gamma irradiation.
- Characterization: The prepared formulation should be characterized for its gelation time and temperature, viscosity, drug content, and in-vitro drug release profile.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method, incorporating N-lauroyl-L-alanine as a solid lipid.

Materials:

- N-Lauroyl-L-alanine (as the solid lipid)
- A suitable co-lipid (e.g., Compritol® 888 ATO)
- A surfactant (e.g., Poloxamer 188 or Tween® 80)
- Active Pharmaceutical Ingredient (API)
- Purified water
- High-speed homogenizer
- Probe sonicator
- Water bath

Procedure:

- Preparation of the Lipid Phase: Weigh the N-lauroyl-L-alanine and co-lipid and melt them together in a beaker placed in a water bath at a temperature approximately 5-10°C above the melting point of the lipids.
- Drug Incorporation: Dissolve the lipophilic API in the molten lipid mixture.
- Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
- Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-speed homogenizer at a high speed (e.g., 10,000-15,000 rpm) for a few minutes to form a coarse pre-emulsion.
- Ultrasonication: Subject the pre-emulsion to high-power probe sonication for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range. The sonication is

typically performed in an ice bath to prevent overheating.

- **Cooling and Nanoparticle Formation:** Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring. The lipids will recrystallize and form solid lipid nanoparticles.
- **Characterization:** The prepared SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and in-vitro drug release.

Protocol 3: In-Vitro Drug Release Study

This protocol describes a typical in-vitro drug release study for nanoparticle formulations using the dialysis bag method.

Materials:

- **Lauroyl alanine**-based nanoparticle formulation
- Dialysis membrane with a suitable molecular weight cut-off (MWCO)
- Phosphate buffered saline (PBS) of appropriate pH (e.g., pH 7.4 to simulate physiological conditions)
- Magnetic stirrer and hot plate or a shaking water bath
- Syringes and needles
- HPLC or UV-Vis spectrophotometer for drug quantification

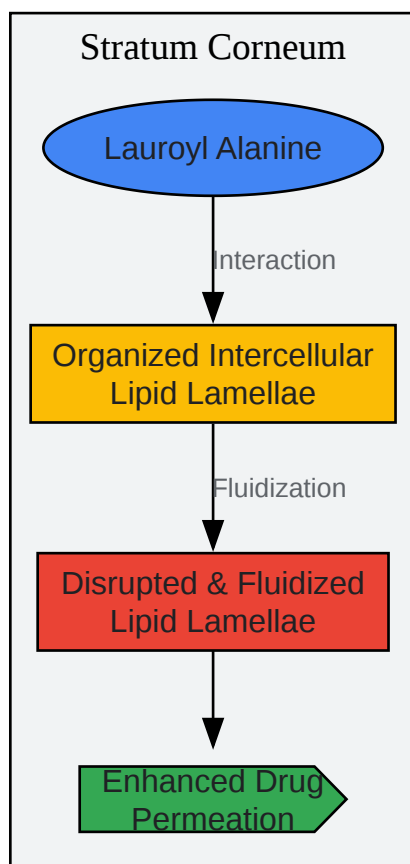
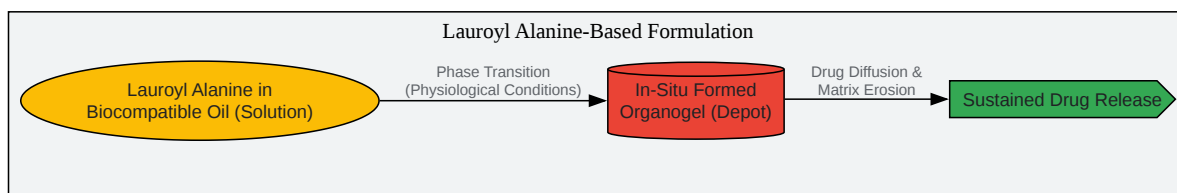
Procedure:

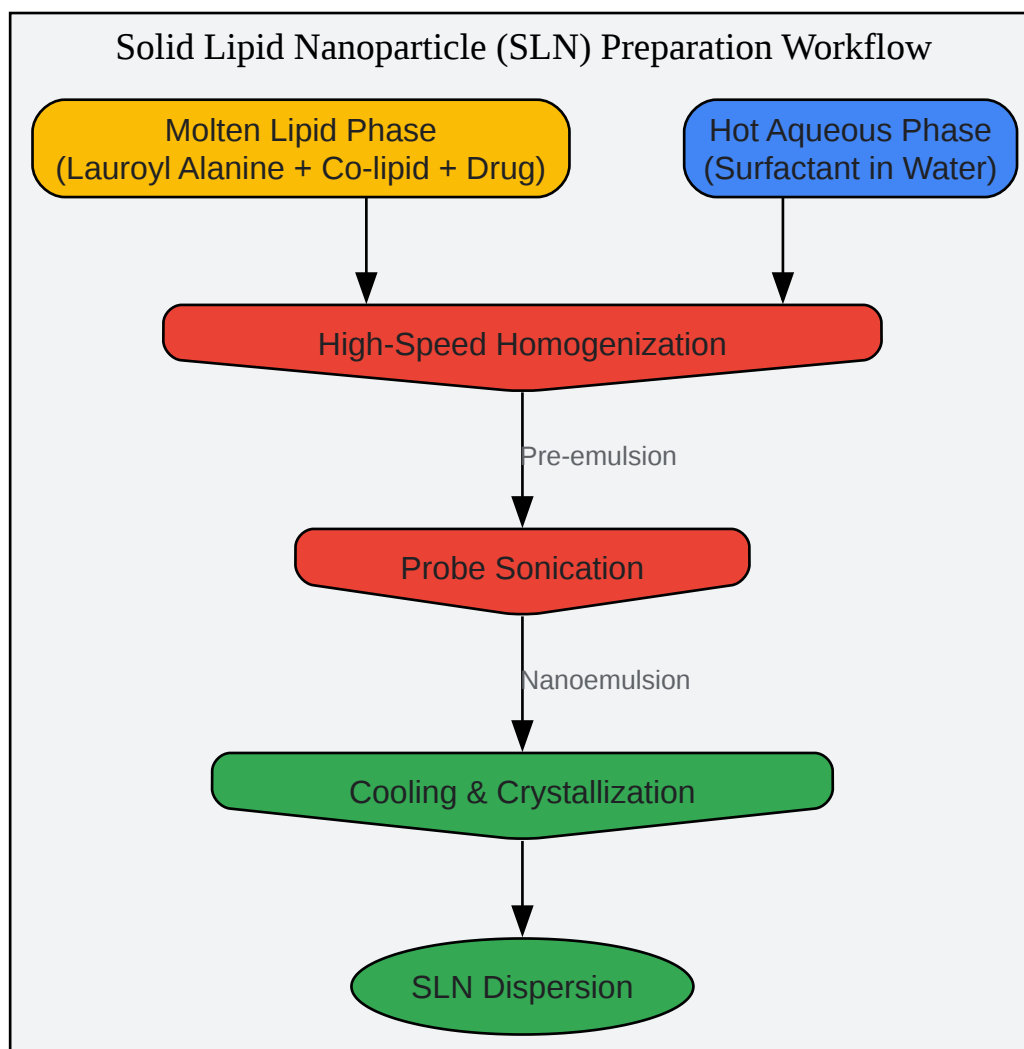
- **Preparation of the Dialysis Bag:** Cut a piece of the dialysis membrane and soak it in the release medium (PBS) for a specified time as per the manufacturer's instructions to remove any preservatives and ensure proper hydration.
- **Sample Loading:** Accurately measure a specific volume of the nanoparticle dispersion and place it inside the dialysis bag. Securely close both ends of the bag.

- **Initiation of the Release Study:** Place the sealed dialysis bag in a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL of PBS at 37°C). The beaker should be placed on a magnetic stirrer or in a shaking water bath to ensure sink conditions.
- **Sampling:** At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL) for drug analysis. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
- **Drug Quantification:** Analyze the collected samples for drug concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- **Data Analysis:** Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Visualizations

The following diagrams illustrate key concepts related to the application of **lauroyl alanine** in pharmaceutical formulations.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. First report on the efficacy of l-alanine-based in situ-forming implants for the long-term parenteral delivery of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ph.qu.edu.iq [ph.qu.edu.iq]
- To cite this document: BenchChem. [Lauroyl Alanine: A Versatile Excipient in Modern Pharmaceutical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674568#use-of-lauroyl-alanine-as-an-excipient-in-pharmaceutical-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com